molecular formula C22H19ClN4O2 B1209456 2-(4-Chloro-3,5-dimethylphenoxy)-N-(2-phenyl-2H-benzotriazol-5-yl)-acetamide

2-(4-Chloro-3,5-dimethylphenoxy)-N-(2-phenyl-2H-benzotriazol-5-yl)-acetamide

Cat. No. B1209456
M. Wt: 406.9 g/mol
InChI Key: SPTYBDFZJXCPIT-UHFFFAOYSA-N
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Description

2-(4-Chloro-3,5-dimethylphenoxy)-N-(2-phenyl-2H-benzotriazol-5-yl)-acetamide is an anilide.

Scientific Research Applications

Potential Pesticides

  • N-derivatives of 4-chloro-3,5-dimethylphenoxyacetamide, including the compound , have been characterized by X-ray powder diffraction. These compounds are identified as potential pesticides. Parameters like 2θ peak positions, relative peak intensities, values of d and Miller indices, and unit-cell parameters are provided (Olszewska, Tarasiuk, & Pikus, 2011).

Antitumor Activity

  • Derivatives of the compound with different heterocyclic ring systems have been synthesized and evaluated for their antitumor activity. Specifically, their effectiveness against approximately 60 human tumor cell lines derived from nine neoplastic diseases has been assessed (Yurttaş, Tay, & Demirayak, 2015).

pKa Determination

  • The acidity constants (pKa) of newly synthesized derivatives of this compound were determined via UV spectroscopic studies, providing insights into their chemical properties (Duran & Canbaz, 2013).

Antibacterial Agents

  • Synthesis and evaluation of 2-arylbenzothiazole derivatives as potential antibacterial agents have been conducted. These studies provide valuable data on the antibacterial properties of these compounds (Raju, 2008).

Anti-Inflammatory Activity

  • Derivatives of the compound have shown significant anti-inflammatory activity. The synthesis process and the assay results for these activities are well-documented (Sunder & Maleraju, 2013).

Dye Intermediates and Synthesis

  • Investigation into the synthesis and characterization of related compounds has been carried out, highlighting their potential applications as dye intermediates (Drabina et al., 2009).

Corrosion Inhibition

  • New heterocyclic benzimidazole derivatives, including those related to the compound , have been synthesized and evaluated for their corrosion inhibition properties (Rouifi et al., 2020).

Anticonvulsant Evaluation

  • Indoline derivatives of functionalized aryloxadiazole amine and benzothiazole acetamide, which are structurally related, have been synthesized and evaluated for anticonvulsant activities (Nath et al., 2021).

properties

Product Name

2-(4-Chloro-3,5-dimethylphenoxy)-N-(2-phenyl-2H-benzotriazol-5-yl)-acetamide

Molecular Formula

C22H19ClN4O2

Molecular Weight

406.9 g/mol

IUPAC Name

2-(4-chloro-3,5-dimethylphenoxy)-N-(2-phenylbenzotriazol-5-yl)acetamide

InChI

InChI=1S/C22H19ClN4O2/c1-14-10-18(11-15(2)22(14)23)29-13-21(28)24-16-8-9-19-20(12-16)26-27(25-19)17-6-4-3-5-7-17/h3-12H,13H2,1-2H3,(H,24,28)

InChI Key

SPTYBDFZJXCPIT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)OCC(=O)NC2=CC3=NN(N=C3C=C2)C4=CC=CC=C4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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